Butyl vinyl sulfone

Catalog No.
S11464306
CAS No.
16841-53-5
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl vinyl sulfone

CAS Number

16841-53-5

Product Name

Butyl vinyl sulfone

IUPAC Name

1-ethenylsulfonylbutane

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c1-3-5-6-9(7,8)4-2/h4H,2-3,5-6H2,1H3

InChI Key

ZPQFAVDVWVKUOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C=C

Butyl vinyl sulfone is a member of the vinyl sulfone family, characterized by the presence of a vinyl group (C=C-C=C-) attached to a sulfone group (SO2-SO_2-). This compound is notable for its electrophilic nature, which arises from the sulfone moiety, making it reactive towards nucleophiles such as thiols. Vinyl sulfones, including butyl vinyl sulfone, are utilized in various

  • Nucleophilic Substitution: The electrophilic carbon of the vinyl group can react with nucleophiles (e.g., thiols) through nucleophilic substitution reactions. This property allows for the formation of thioether linkages, which are crucial in organic synthesis and bioconjugation .
  • Michael Addition: The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of more complex structures. This reaction is particularly useful in synthesizing various biologically active compounds .
  • Cross-Coupling Reactions: Butyl vinyl sulfone can be employed in cross-coupling reactions, where it acts as a coupling partner with other electrophiles or nucleophiles, facilitating the formation of new carbon-carbon bonds .

Vinyl sulfones, including butyl vinyl sulfone, exhibit significant biological activities:

  • Anticancer Properties: Compounds containing the vinyl sulfone motif have been investigated for their potential as anticancer agents. They are known to inhibit various cancer cell lines and may act through mechanisms involving the inhibition of specific enzymes or pathways critical for cancer progression .
  • Neuroprotective Effects: Research has indicated that vinyl sulfones can provide neuroprotective benefits, potentially reducing cellular stress and apoptosis in neuronal cells .
  • Protein Interaction: The electrophilic nature of butyl vinyl sulfone allows it to selectively modify cysteine residues in proteins, making it a valuable tool in protein labeling and purification techniques .

Several methods are available for synthesizing butyl vinyl sulfone:

  • Electrochemical Synthesis: One method involves the electrochemical sulfonylation of alkenes using sodium arylsulfinates under mild conditions, yielding good yields of vinyl sulfones .
  • Radical Cross-Coupling: Another approach utilizes photochemical or radical cross-coupling techniques involving vinyl halides and sodium sulfinate reagents to produce vinyl sulfones efficiently .
  • Direct Oxidative Coupling: Direct oxidative coupling of alkenes with thiols or sulfonyl hydrazides can also yield butyl vinyl sulfone under specific conditions .

Butyl vinyl sulfone has diverse applications across various fields:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules through its reactive sites.
  • Pharmaceutical Development: The compound is utilized in drug design and development due to its ability to interact with biological targets effectively.
  • Dyes and Pigments: Vinyl sulfones are also employed in the production of dyes and pigments due to their stability and reactivity .

Interaction studies highlight the reactivity of butyl vinyl sulfone with thiols and other nucleophiles. Quantum-chemical calculations have demonstrated that these interactions can be finely tuned by modifying substituents on the vinyl group or the sulfone itself. Such studies have shown that certain derivatives exhibit near thermoneutral reactivity with thiols, allowing for selective reversible binding—an essential feature for developing covalent inhibitors or probes in biological systems .

Several compounds share structural similarities with butyl vinyl sulfone, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
Methyl Vinyl SulfoneVinyl SulfoneLower molecular weight; used in similar applications
Phenyl Vinyl SulfoneVinyl SulfoneInvolved in olefin metathesis; applicable in ruthenium chemistry
Divinyl SulfoneDivalent Vinyl SulfoneContains two vinyl groups; useful for cross-linking applications
Ethyl Vinyl SulfoneVinyl SulfoneSimilar reactivity; slightly different solubility properties

Butyl vinyl sulfone stands out due to its specific reactivity profile and potential applications in medicinal chemistry and organic synthesis. Its ability to selectively interact with biological molecules makes it particularly valuable compared to other similar compounds.

Atomic Composition and Molecular Formula

Butyl vinyl sulfone has the molecular formula C₆H₁₂O₂S, derived from its core structure: a sulfonyl group (SO₂) connected to a vinyl group (CH₂=CH–) and a butyl chain (C₄H₉–). The sulfur atom resides at the center of a tetrahedral geometry, bonded to two oxygen atoms, the vinyl group, and the butyl substituent [1] [2].

2D/3D Structural Analysis

The 2D structure features a sulfonyl bridge between the vinyl and butyl groups. The vinyl group introduces a planar sp²-hybridized carbon-carbon double bond, while the butyl chain adopts a staggered conformation to minimize steric strain.

In the 3D structure, the sulfone’s sulfur atom exhibits tetrahedral geometry, with bond angles approximating 109.5° between adjacent groups. Computational models suggest that the butyl chain’s flexibility allows for multiple low-energy conformers, though the trans configuration predominates due to reduced steric hindrance [1] [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

1H NMR

  • Vinyl protons: The two protons on the double bond (CH₂=CH–) appear as two doublets in the δ 6.5–7.5 ppm range, with coupling constants ($$J$$) of ~15–16 Hz, characteristic of trans-vinyl groups [5].
  • Butyl chain protons:
    • Methyl group (CH₃–): δ 0.8–1.0 ppm (triplet, $$J$$ = 7 Hz).
    • Methylene protons (CH₂–): δ 1.2–1.6 ppm (multiplet).
  • Sulfone-adjacent protons: The methylene group directly bonded to the sulfonyl moiety (SO₂–CH₂–) resonates at δ 3.0–3.5 ppm as a quartet due to coupling with neighboring protons [5].

13C NMR

  • Vinyl carbons: The sp² carbons appear at δ 120–130 ppm (CH₂=CH–) [5].
  • Sulfone-connected carbons: The carbon adjacent to the sulfonyl group (SO₂–C) resonates at δ 55–60 ppm.
  • Butyl chain carbons:
    • Terminal methyl: δ 13–14 ppm.
    • Inner methylenes: δ 22–35 ppm [5].

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy

  • S=O stretches: Strong asymmetric and symmetric vibrations at 1300–1320 cm⁻¹ and 1140–1160 cm⁻¹, respectively, indicative of the sulfone group [3] [5].
  • C=C stretch: A medium-intensity peak near 1640 cm⁻¹ confirms the vinyl group’s presence [5].
  • C–H stretches:
    • Aliphatic C–H (butyl): 2850–2960 cm⁻¹.
    • Vinyl C–H: 3020–3080 cm⁻¹ [5].

Raman Spectroscopy

  • S=O symmetric stretch: A prominent band at 1150–1170 cm⁻¹.
  • C=C stretch: Enhanced signal at 1640–1650 cm⁻¹ due to the vinyl group’s polarizability [6].

Mass Spectrometry (MS) Fragmentation Patterns

  • Molecular ion peak: Observed at m/z 164 (C₆H₁₂O₂S⁺), consistent with the molecular weight of 164.22 g/mol [4].
  • Key fragments:
    • m/z 121: Loss of the butyl group (C₄H₉- ).
    • m/z 93: Further elimination of CO from the sulfone group.
    • m/z 64: SO₂⁺ ion, a hallmark of sulfone-containing compounds [5].

Traditional Synthetic Pathways

Pyrolysis of β-Hydroxyethyl Sulfones

The pyrolytic decomposition of β-hydroxyethyl sulfones represents one of the most established traditional methods for synthesizing butyl vinyl sulfone and other vinyl sulfone derivatives [1]. This thermal elimination process involves the controlled heating of β-hydroxyethyl butyl sulfone under specific temperature and pressure conditions to facilitate the elimination of water, yielding the desired vinyl sulfone product.

Reaction Mechanism and Conditions

The pyrolysis mechanism proceeds through a concerted elimination pathway where the β-hydroxyl group acts as a leaving group. The reaction occurs optimally at temperatures ranging from 150°C to 600°C, with the specific temperature dependent on the presence of catalytic materials [1]. Under reduced pressure conditions of 1-100 mmHg, the reaction demonstrates improved selectivity and reduced side product formation compared to atmospheric pressure operations [1].

The mechanistic pathway involves the formation of a six-membered transition state through which the C-O bond cleavage occurs simultaneously with C-C double bond formation. Catalytic materials such as alumina significantly lower the required reaction temperature, with effective pyrolysis occurring at temperatures as low as 150°C in the presence of 4-8 mesh alumina [1]. The catalytic effect is attributed to the Lewis acid sites on the alumina surface, which facilitate the elimination process through coordination to the hydroxyl oxygen.

Optimization Parameters

Temperature control represents a critical factor in achieving high yields and selectivity. At temperatures below 200°C, reaction rates become impractically slow, while temperatures exceeding 350°C lead to increased carbonization and decomposition side reactions [1]. The optimal temperature range for butyl vinyl sulfone synthesis through this method is 200-280°C under reduced pressure conditions.

Pressure reduction serves multiple purposes in this process. Lower pressures facilitate the removal of water vapor, driving the equilibrium toward product formation while simultaneously reducing the residence time of products in the high-temperature zone, thereby minimizing thermal decomposition [1]. The continuous removal of pyrolysis products through distillation is essential for maintaining high conversion rates and preventing reverse reactions.

Yield and Selectivity Data

Industrial applications of this method typically achieve yields ranging from 55% to 90%, depending on the specific reaction conditions and substrate purity [1]. The conversion efficiency is influenced by factors including the heating rate, residence time, and the effectiveness of product removal. Unreacted starting material can be recovered and recycled, improving the overall process economics.

Oxidation of Sulfide Precursors

The oxidative approach to vinyl sulfone synthesis involves the conversion of corresponding vinyl sulfides or β-substituted ethyl sulfides through controlled oxidation reactions [2] [3]. This methodology offers advantages in terms of reaction temperature requirements and functional group tolerance compared to pyrolytic methods.

Oxidation of Vinyl Sulfides

The direct oxidation of vinyl sulfides to vinyl sulfones employs various oxidizing agents, with hydrogen peroxide being the most commonly utilized due to its environmental compatibility and high selectivity [4]. The reaction proceeds through a two-electron oxidation mechanism, converting the sulfide functionality directly to the sulfone without intermediate isolation.

Recent developments in this area include the use of sodium chlorite in combination with hydrochloric acid to generate chlorine dioxide in situ, providing a powerful and selective oxidizing system [2]. This method demonstrates excellent compatibility with organic solvents and achieves yields up to 96% for diphenyl sulfide oxidation to diphenyl sulfone under optimized conditions.

The reaction mechanism involves the initial formation of a sulfoxide intermediate, which undergoes further oxidation to yield the final sulfone product. The selectivity for sulfone formation over sulfoxide can be controlled through careful management of oxidant stoichiometry and reaction conditions. Temperature control between 20°C and 80°C is typically employed to balance reaction rate with selectivity considerations [2].

Oxidation of β-Chloroethyl Sulfides

An alternative oxidative pathway involves the oxidation of β-chloroethyl sulfides followed by dehydrochlorination to yield vinyl sulfones [3]. This approach, while historically significant, presents challenges related to the handling of toxic β-chloroethyl sulfide intermediates and the potential for side reactions during the dehydrochlorination step.

The oxidation step typically employs hydrogen peroxide or peracids under mild conditions, achieving the conversion of the sulfide to the corresponding β-chloroethyl sulfone. The subsequent dehydrochlorination can be accomplished using organic or inorganic bases, with sodium hydroxide or potassium hydroxide being commonly employed bases [3].

Modern Catalytic Approaches

Contemporary vinyl sulfone synthesis has been revolutionized through the development of sophisticated catalytic methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group compatibility [5] [6] [7].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed methodologies represent a significant advancement in vinyl sulfone synthesis, offering high stereoselectivity and broad substrate scope [8] [9]. The palladium-catalyzed conjugate addition approach utilizes Pd(OAc)₂ in combination with N,N-dimethylethylenediamine (DMEDA) as a bidentate ligand system to facilitate C-S bond formation with high (E)-selectivity [8].

The reaction mechanism involves the oxidative addition of vinyl halides to the palladium center, followed by transmetalation with sulfinate salts and subsequent reductive elimination to yield the vinyl sulfone product [9]. This approach demonstrates excellent functional group tolerance and can accommodate a wide range of aryl and alkyl substituents on both the vinyl and sulfone components.

Reaction conditions typically involve temperatures of 80-120°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [8]. The catalyst loading can be optimized to as low as 2-5 mol% for most substrates, making this approach economically viable for large-scale applications. Yields typically range from 60% to 95%, with the highest yields observed for electron-neutral and electron-deficient vinyl halide substrates [9].

Copper-Catalyzed Synthesis Methods

Copper catalysis has emerged as a versatile and cost-effective approach for vinyl sulfone synthesis, offering multiple mechanistic pathways and excellent functional group compatibility [6] [10]. The copper-catalyzed aerobic oxidative C-S bond coupling reaction between thiophenols and aryl-substituted alkenes represents a particularly elegant approach, utilizing air as a green oxidant [6].

The copper(II) sulfate/phosphorous acid catalytic system demonstrates unique temperature-dependent selectivity, producing vinyl sulfones at 120°C and β-hydroxy sulfones at 40°C from the same starting materials [10]. This temperature-controlled selectivity provides synthetic flexibility and allows for the preparation of different product classes from common precursors.

Mechanistic studies indicate that the copper catalyst facilitates both the C-S bond formation and the subsequent oxidation steps through a radical mechanism [6]. The use of atmospheric oxygen as the terminal oxidant makes this approach environmentally attractive and economically viable for industrial applications.

Silver-Promoted Synthesis Routes

Silver-catalyzed methods have gained prominence due to their ability to operate under mild aqueous conditions while maintaining high selectivity [11] [12]. The silver-promoted synthesis of vinyl sulfones from vinyl bromides and sulfonyl hydrazides in water represents a particularly environmentally friendly approach [12].

The reaction utilizes AgF as the silver source in combination with 2,2-diphenyl-1-picrylhydrazyl (DPPH) as a radical scavenger, achieving yields of 70-92% under mild conditions at 80°C [12]. The aqueous reaction medium eliminates the need for organic solvents, while the mild temperature requirements reduce energy consumption compared to traditional thermal methods.

The mechanism involves the generation of sulfonyl radicals from the hydrazide precursors, followed by addition to the vinyl bromide substrate and subsequent elimination of hydrogen bromide [12]. The high (E)-selectivity observed in these reactions is attributed to the thermodynamic preference for the more stable trans-configuration of the product.

Mechanochemical Approaches

The development of mechanochemical-assisted decarboxylative sulfonylation represents a breakthrough in sustainable vinyl sulfone synthesis [13] [14]. This approach utilizes α,β-unsaturated carboxylic acids and sodium sulfinates under water-assisted grinding conditions, requiring only potassium iodide as an activator [13].

The mechanochemical approach offers several advantages including metal catalyst-free conditions, short reaction times, and excellent atom economy [14]. The process demonstrates exceptional functional group tolerance and achieves yields up to 92% for a wide range of substrates [13]. The elimination of organic solvents and the use of readily available starting materials make this approach particularly attractive for sustainable manufacturing.

The reaction mechanism involves the mechanochemical activation of the carboxylic acid substrate, facilitating decarboxylation and subsequent C-S bond formation with the sulfinate nucleophile [13]. The water-assisted grinding conditions provide the necessary activation energy while maintaining mild overall reaction conditions.

Industrial-Scale Production Techniques

The commercial production of butyl vinyl sulfone and related derivatives employs several established methodologies that balance yield, selectivity, cost considerations, and safety requirements [15] [16] [17].

Batch Pyrolysis Processes

Industrial batch pyrolysis operations represent the most established commercial approach for vinyl sulfone production, leveraging the thermal decomposition of β-hydroxyethyl sulfone precursors [15]. These processes typically employ large-scale reactor systems with capacities ranging from pilot-scale (100-500 kg batches) to full commercial scale (multi-ton batches).

The industrial process design incorporates several key safety and efficiency features including automated temperature control systems, vacuum distillation capabilities for product recovery, and scrubbing systems for emission control [15]. Hydrochloric acid emissions from chlorosulfonation and drowning steps are managed through packed bed scrubbers with water recirculation systems, achieving concentration levels suitable for commercial acid recovery.

Temperature management represents a critical aspect of industrial batch operations, with typical operating ranges of 200-320°C depending on the specific catalyst system employed [15]. The use of fluidized bed reactors with alumina or other suitable catalysts allows for more uniform temperature distribution and improved heat transfer characteristics compared to fixed bed systems.

Recovery and recycling of unreacted starting materials is incorporated into the industrial design to improve overall process economics [15]. Typical industrial yields range from 70% to 85%, with the variation dependent on substrate purity, reaction conditions, and the efficiency of product recovery systems.

Continuous Flow Manufacturing

Continuous flow synthesis represents an emerging approach for industrial vinyl sulfone production, offering advantages in terms of heat management, safety, and process control [18]. Microchannel reactor technology has been successfully applied to sulfone synthesis, demonstrating superior temperature control and reduced safety risks compared to batch operations [18].

The continuous flow approach allows for precise control of residence time, temperature profiles, and reactant mixing, resulting in improved selectivity and yield consistency [18]. The reduced hold-up volume of continuous systems minimizes the inventory of hazardous intermediates, addressing safety concerns associated with traditional batch processes.

Industrial-scale continuous flow systems for vinyl sulfone production typically achieve yields of 80-95%, representing a significant improvement over batch processes [18]. The ability to implement segmented temperature control along the reactor length allows for optimization of reaction conditions for different mechanistic steps, further enhancing overall process efficiency.

Dehydrohalogenation Processes

Commercial dehydrohalogenation processes for vinyl sulfone production utilize β-haloethyl sulfone intermediates that are converted to the vinyl products through base-catalyzed elimination reactions [19] [16]. These processes benefit from well-established synthetic routes to the haloethyl precursors and relatively mild reaction conditions for the elimination step.

The industrial implementation typically employs continuous stirred tank reactors with organic or inorganic base systems [16]. Sodium propionate and other carboxylate bases are commonly utilized due to their buffering capacity and reduced tendency to promote undesired side reactions such as homopolymerization [19].

Process optimization focuses on minimizing exposure to the biologically reactive haloethyl intermediates through continuous processing and efficient product removal [16]. The integration of intermediate synthesis and elimination steps into a single continuous process eliminates the need for isolation and purification of the toxic haloethyl compounds, improving both safety and economics.

Direct Sulfonylation Methods

Large-scale direct sulfonylation approaches utilize readily available sulfinate salts and alkene substrates to produce vinyl sulfones without the need for specialized precursors [20] [21]. These methods have gained industrial interest due to their operational simplicity and the commercial availability of sulfinate starting materials.

Industrial direct sulfonylation processes typically employ transition metal catalysts such as iron(III) chloride or copper-based systems under controlled atmospheric conditions [20]. The reaction systems are designed to accommodate the exothermic nature of the sulfonylation reaction while maintaining precise temperature control to optimize selectivity.

The scalability of direct sulfonylation methods is enhanced by their compatibility with continuous processing equipment and their tolerance for industrial-grade starting materials [21]. Yields in industrial applications typically range from 65% to 88%, with the variation dependent on substrate complexity and reaction optimization.

Process Safety and Environmental Considerations

Industrial vinyl sulfone production incorporates comprehensive safety and environmental management systems addressing the handling of potentially hazardous intermediates and by-products [15]. Emission control systems include scrubbing technologies for acid gas removal and solvent recovery systems to minimize environmental impact.

The implementation of cleaner production technologies focuses on reducing solvent usage, minimizing waste streams, and improving atom economy [15]. Process modifications such as the adoption of water-based reaction media and the elimination of toxic intermediates represent ongoing areas of industrial development.

Quality control systems in industrial production emphasize the monitoring of impurity profiles, particularly with respect to residual halogenated compounds and unreacted sulfinate precursors [15]. The establishment of appropriate analytical methods and specifications ensures product consistency and regulatory compliance for commercial vinyl sulfone products.

Traditional MethodTemperature Range (°C)Pressure (mmHg)Typical Yield (%)Key Advantages
Pyrolysis of β-Hydroxyethyl Sulfones150-6001-10055-90Established technology, high throughput
Pyrolysis of β-Acetoxyethyl Sulfones150-6001-10072-88Higher yields, cleaner elimination
Oxidation of Vinyl Sulfides20-80Atmospheric70-95Mild conditions, excellent selectivity
Oxidation of β-Chloroethyl Sulfides20-100Atmospheric60-85Historical significance, established routes
Catalytic SystemOperating ConditionsSubstrate ScopeYield Range (%)Selectivity
Palladium-basedPd(OAc)₂, DMEDA, 80-120°CVinyl halides + sulfinates60-95High (E)-selectivity
Copper-catalyzedCuSO₄/H₃PO₃, 40-120°Ct-Butylsulfinamide + alkenes65-88Temperature-dependent
Silver-promotedAgF, DPPH, water, 80°CVinyl bromides + hydrazides70-92Excellent (E)-selectivity
MechanochemicalKI, grinding, room temperatureα,β-Unsaturated acids75-92Outstanding functional group tolerance
Production MethodScaleTemperature (°C)Yield (%)Primary AdvantagesKey Limitations
Batch PyrolysisPilot to commercial200-32070-85Established technology, high throughputHigh temperature, safety concerns
Continuous FlowLaboratory to pilot80-15080-95Superior heat control, enhanced safetyComplex equipment requirements
DehydrohalogenationCommercial40-10075-90Simple process, low operational costRequires toxic intermediates
Direct SulfonylationLaboratory to industrial20-12065-88Mild conditions, broad substrate scopeVariable yields with substrate complexity

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

148.05580079 g/mol

Monoisotopic Mass

148.05580079 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types